![molecular formula C17H19BrN4OS B2675012 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-58-0](/img/structure/B2675012.png)
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, a piperidine ring, and a bromophenyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole and triazole rings are aromatic and planar, which could influence the overall shape of the molecule . The piperidine ring is a six-membered ring with one nitrogen atom, which could exist in a chair or boat conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the thiazole and triazole rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, has shown that they possess potent antimicrobial properties. Studies have synthesized various derivatives and tested them against a range of microorganisms, revealing good to moderate activities against bacteria and fungi. For instance, novel 1,2,4-triazole compounds have been reported to exhibit significant biological activity against tested microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans (Bektaş et al., 2007). Similarly, another study on 1,2,4-triazole derivatives highlighted their good antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Suresh, Lavanya, Rao, 2016).
Anticancer Activities
The structural flexibility of 1,2,4-triazole derivatives allows for the synthesis of compounds with potential anticancer properties. For example, some studies have focused on synthesizing 1,2,4-triazole derivatives as potential anticancer agents, investigating their reactivity and mechanism of action against cancer cells. These studies provide a foundation for further research into the anticancer potential of 1,2,4-triazole derivatives, including compounds similar to the one specified (Makisumi, 1961).
Molecular Stabilities and Antagonist Activities
1,2,4-Triazole derivatives have been evaluated for their molecular stabilities, conformational analyses, and antagonist activities, particularly in the context of enzyme inhibition and receptor antagonism. These studies have demonstrated the versatility of 1,2,4-triazole compounds in modulating biological pathways and targets, offering insights into their potential therapeutic applications beyond antimicrobial and anticancer activities. For example, triazole derivatives have been explored for their 5-HT2 antagonist activity, suggesting their possible use in neurological and psychiatric disorders (Watanabe et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKKSNPLMWIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)
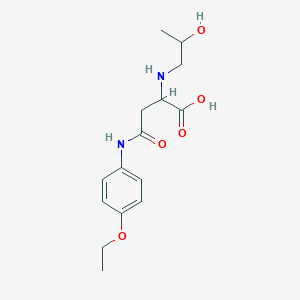
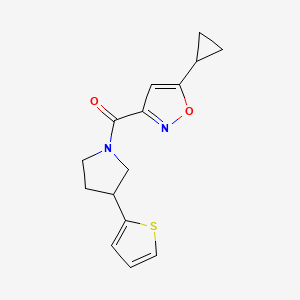
![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)
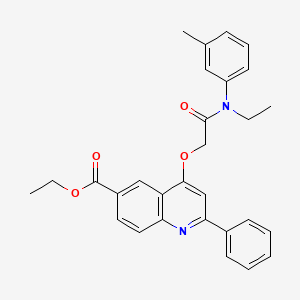

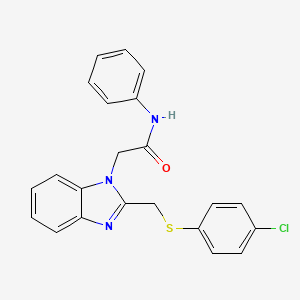
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)
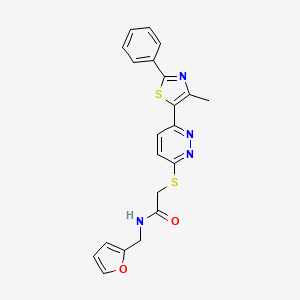
![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

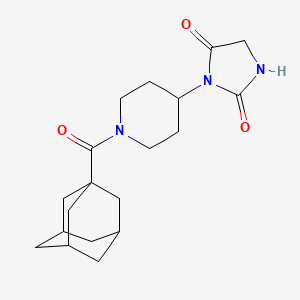
![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)
![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)